molecular formula C9H9BrN2O5 B024897 Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate CAS No. 105544-30-7

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

Cat. No. B024897
M. Wt: 305.08 g/mol
InChI Key: UHIILDDDMFTHKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate and its analogs involves various chemical reactions, including aza-alkylation, intramolecular Michael cascade reactions, desulfonative dehydrogenation, and Schiff base formation through reactions with amino compounds. These methods result in good yield and provide a foundation for further chemical modifications and applications (Sunyoung Choi & Sung‐Gon Kim, 2017). Synthesis techniques also explore the use of palladium-catalyzed cross-coupling reactions, showcasing the versatility of this compound in organic synthesis (G. Sagitullina et al., 2010).

Molecular Structure Analysis

The molecular structure of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate has been characterized using various spectroscopic methods, including NMR, mass spectroscopy, and single-crystal X-ray diffraction studies. These analyses provide detailed insights into the compound's molecular geometry, electronic properties, and the nature of intermolecular interactions, contributing to the understanding of its chemical behavior and reactivity (K. Kumara et al., 2019).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, including its role as a precursor in the synthesis of Schiff bases by reacting with 2-amino-5-bromo pyridine, highlighting its versatility in organic synthesis. Computational methods like density functional theory (DFT) have been employed to investigate its electronic properties, offering insights into its potential anti-viral efficacy and reactivity (F. Ahamed et al., 2023).

Physical Properties Analysis

The physical properties of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate, including its crystallization behavior and molecular packing, have been studied through single crystal X-ray diffraction and Hirshfeld surface analysis. These studies reveal the compound's solid-state characteristics, such as crystal structure, stabilization by hydrogen bonding, and supramolecular architecture, which are crucial for its application in material science and pharmaceuticals (M. Jyothi et al., 2017).

Chemical Properties Analysis

Research on the chemical properties of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate focuses on its reactivity and potential as a building block in organic synthesis. Studies include its role in the synthesis of anti-inflammatory agents, showcasing its functional versatility and the broad scope of its chemical reactivity (A. Sarkate & D. Shinde, 2015).

Scientific Research Applications

Ethyl Acetate in Process Intensification

Ethyl acetate, a relative of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate, is widely utilized as a solvent in paints, coatings, and various consumer products. Its production process has been the subject of intensification to enhance efficiency and reduce environmental impact. Techniques such as reactive distillation and microwave-assisted synthesis offer advantages in purity, energy consumption, and cost-effectiveness, showcasing the chemical's significance in industrial applications (Patil & Gnanasundaram, 2020).

Ionic Liquids and Biomolecule Processing

Ionic liquids, with ethyl and nitro substituents, serve as innovative solvents for processing biomolecules like cellulose and chitin. These solvents, exemplified by 1-ethyl-3-methylimidazolium acetate, facilitate the dissolution and modification of cellulose, underlining the importance of ethyl and nitro derivatives in advancing green chemistry and material science (Heinze et al., 2008).

Ethyl Carbamate in Food and Beverage Safety

Ethyl carbamate, structurally related to the query compound through its ethyl group, emerges in fermented foods and beverages, raising health concerns due to its carcinogenic potential. Research into its formation, detection, and mitigation is crucial for ensuring food safety and minimizing health risks, reflecting the significance of understanding and managing the effects of ethyl derivatives in consumer products (Weber & Sharypov, 2009).

Ester Formation in Microbial Fermentation

The microbial production of esters, including ethyl acetate, highlights the biological relevance of ethyl derivatives. Understanding the conditions and mechanisms underpinning ester formation by microorganisms like Hansenula anomala provides insights into flavor production for the food and beverage industry and offers potential biotechnological applications (Tabachnick & Joslyn, 1953).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIILDDDMFTHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

Synthesis routes and methods I

Procedure details

Sodium hydride (55% dispersion in mineral oil, 603 mg, 13.8 mmol) was added to a solution of ethyl glycolate (1.43 g, 13.8 mmol) in 1,4-dioxane, and the reaction mixture was heated at 70° C. for 1 h, then 5-bromo-2-chloro-3-nitropyridine (Eur. Pat. Appl. EP 122109 (1984); 1.64 g, 6.91 mmol) was added, and stirring was continued at 70° C. for 1 h and at room temperature for 16 h. The reaction mixture was then neutralized with sat. aq. sodium hydrogencarbonate solution and extracted three times with dichloromethane. The organic layers were pooled, dried (Na2SO4), and evaporated. Chromatography (SiO2, hexane-ethyl acetate gradient) furnished (5-bromo-3-nitro-pyridin-2-yloxy)-acetic acid ethyl ester (1.03 g, 49%). Light yellow liquid, MS (ISP)=305.1 (M+H)+.
Quantity
603 mg
Type
reactant
Reaction Step One
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1.43 g
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reactant
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0 (± 1) mol
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solvent
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1.64 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (5.31 g, 133 mmol) in 1,4-dioxane (250 ml), ethyl glycolate (12.56 ml, 133 mmol) was added drop wise over a period of 30 minutes ensuring that the temperature was maintained below 30° C. The resulting thick suspension was stirred at room temperature for 15 minutes. In a separate 11 round-bottomed flask was added 5-bromo-2-chloro-3-nitropyridine (21 g, 88 mmol) in 1,4-dioxane (150 ml) to give a brown solution. The suspension of sodium hydride and ethyl glycolate was added drop wise over a period of 30 minutes at 0° C. The resulting reaction mixture was heated to 80° C. overnight.
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
12.56 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
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21 g
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reactant
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150 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (5.31 g, 133 mmol) in 1,4-dioxane (250 mL) was added drop wise ethyl glycolate (12.56 ml, 133 mmol) over a period of 30 minutes ensuring that the temperature was maintained below 30° C. The resulting thick suspension was stirred at room temperature for 15 minutes. In a separate 1 L round-bottomed flask was added 5-bromo-2-chloro-3-nitropyridine (21 g, 88 mmol) in 1,4-dioxane (150 mL) to give a brown solution. The sodium hydride/ethyl glycolate slurry was added drop wise over a period of 30 minutes. The resulting reaction mixture was heated to 80° C. overnight. The reaction mixture was concentrated under reduced pressure and the residue was purified via Biotage chromatography (silica 340 g column, gradient elution from 0% to 10% ethyl acetate in cyclohexane) to give a pale yellow solid (11.8 g, 43% yield). 1H NMR (500 MHz, CDCl3): 8.48 (1H, d), 8.42 (1H, d), 5.07 (2H, s), 4.25 (2H, q), 1.30 (3H, s).
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.56 mL
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
sodium hydride ethyl glycolate
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Name
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
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Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
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Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
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Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
Reactant of Route 6
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Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

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